molecular formula C72H102N22O18S2 B12307322 Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2

Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2

Cat. No.: B12307322
M. Wt: 1627.9 g/mol
InChI Key: WMEMLXDTLKSUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2” is a synthetic peptide composed of various amino acids. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They play crucial roles in biological processes and have significant applications in medicine, biotechnology, and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino terminus.

    Coupling: Adding the next amino acid in the sequence.

    Cleavage: Releasing the peptide from the resin.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking disulfide bonds to yield free thiol groups.

    Substitution: Modifying side chains of amino acids.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Alkylating agents, acylating agents.

Major Products Formed

    Disulfide Bonds: Stabilize the peptide structure.

    Modified Peptides: With altered side chains for specific applications.

Scientific Research Applications

Peptides like “Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2” have diverse applications:

    Chemistry: Studying peptide synthesis and reactions.

    Biology: Investigating protein-protein interactions and signaling pathways.

    Medicine: Developing peptide-based drugs and vaccines.

    Industry: Creating biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as:

    Receptors: Binding to cell surface receptors to trigger signaling pathways.

    Enzymes: Inhibiting or activating enzymatic activity.

    Proteins: Modulating protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2: A synthetic peptide with a specific sequence.

    Other Synthetic Peptides: Varying sequences and modifications for different applications.

Properties

IUPAC Name

2-[34-[(2-acetamido-3-methylpentanoyl)amino]-4-[(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H102N22O18S2/c1-9-35(4)58(83-38(7)96)71(112)91-52-32-114-113-31-51(69(110)93-59(37(6)95)60(74)101)90-63(104)45(18-14-22-78-72(75)76)84-66(107)49(25-41-28-77-33-81-41)86-61(102)36(5)82-55(98)29-80-62(103)47(23-39-27-79-44-17-12-10-15-42(39)44)87-67(108)50(26-56(99)100)88-64(105)46(20-21-54(73)97)85-65(106)48(89-70(111)57(34(2)3)92-68(52)109)24-40-30-94(8)53-19-13-11-16-43(40)53/h10-13,15-17,19,27-28,30,33-37,45-52,57-59,79,95H,9,14,18,20-26,29,31-32H2,1-8H3,(H2,73,97)(H2,74,101)(H,77,81)(H,80,103)(H,82,98)(H,83,96)(H,84,107)(H,85,106)(H,86,102)(H,87,108)(H,88,105)(H,89,111)(H,90,104)(H,91,112)(H,92,109)(H,93,110)(H,99,100)(H4,75,76,78)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEMLXDTLKSUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CNC=N6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H102N22O18S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1627.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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